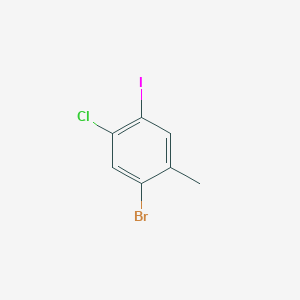
2-Bromo-4-chloro-5-iodotoluene
Übersicht
Beschreibung
2-Bromo-4-chloro-5-iodotoluene is a halogenated hydrocarbon . Its molecular formula is C7H5BrClI .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three substituents: a bromine atom, a chlorine atom, and an iodine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
This compound is a halogenated hydrocarbon that can undergo chemoselective Suzuki reactions with phenylboronic acid to yield the corresponding carboxylic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- 2-Bromo-4-chloro-5-iodotoluene has been utilized in various synthetic processes. For instance, it's involved in the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine using 4-Iodotoluene, 4-Bromoanilines, and methylbenzene under microwave irradiation, demonstrating its role in creating complex organic compounds (Ha Wu-zu, 2011).
Physical Properties and Handling
- The compound's physical properties and handling precautions are notable. It acts as a stable protecting group removable by Pd-catalyzed amination followed by acid treatment. It's a light beige crystalline solid, soluble in ether and most organic solvents, and insoluble in water. Proper storage and disposal methods are critical due to its corrosive nature and sensitivity to moisture (L. G. Melean & P. Seeberger, 2003).
Chemical Reactions and Interactions
- The compound is also studied in the context of chemical reactions and interactions. For example, research on the excess molar enthalpies of halogenoaromatic compounds mixed with toluene, like this compound, provides insights into their thermodynamic behavior (S. Otín et al., 1985).
Applications in Organic Chemistry
- In organic chemistry, it's used in reactions like the Stille vinylation, where its iodobenzene derivatives react with vinyltin compounds (Shuhui Chen, 1997). Additionally, it's part of iodofluorination processes involving alkenes and alkynes (P. Conte et al., 2006).
Electrochemistry
- The electrochemical reduction of halothiophenes, including compounds similar to this compound, at carbon cathodes in specific solvents like dimethylformamide, offers insights into its electrochemical properties (M. Mubarak & D. Peters, 1996).
Polymer Chemistry
- In polymer chemistry, the controlled polymerization of related halothiophenes using catalysts and additives like Ni(dppp)Cl2 and LiCl is significant. This process is important for synthesizing high molecular weight polydodecylthiophene (Jean-Philippe Lamps & J. Catala, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that halogenated hydrocarbons like this compound often interact with various biological targets, including proteins and enzymes .
Mode of Action
This interaction can lead to changes in the conformation and function of the target molecules .
Pharmacokinetics
The compound’s molecular weight (33138 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-5-iodotoluene can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, such as catalysts or solvents. Additionally, factors like temperature and pH can also impact the compound’s stability and reactivity .
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-4-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUWILOVVPLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717840 | |
| Record name | 1-Bromo-5-chloro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349718-82-6 | |
| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloro-4-iodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)
![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)

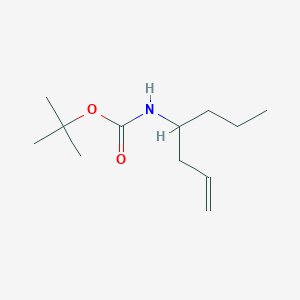
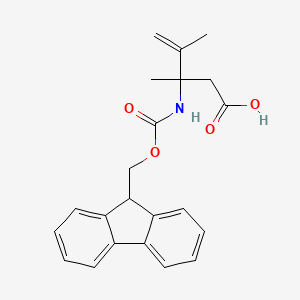
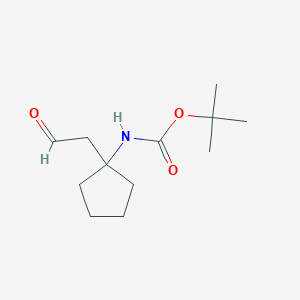
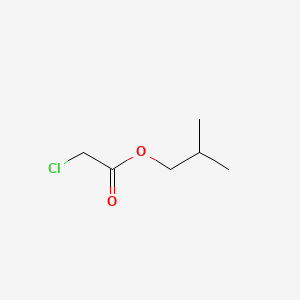
![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)



